Cas no 85642-13-3 (BOC-ALA-NH2)

BOC-ALA-NH2 structure
BOC-ALA-NH2 structure
Nome del prodotto:BOC-ALA-NH2
Numero CAS:85642-13-3
MF:C8H16N2O3
MW:188.224242210388
MDL:MFCD03701447
CID:60903
PubChem ID:7015295

BOC-ALA-NH2 Proprietà chimiche e fisiche

Nomi e identificatori

    • Boc-L-alanine amide
    • Boc-Ala-NH2
    • N-tert-Butoxycarbonyl-L-alanine amide
    • Boc-Beta-ala-NH2
    • N-Boc-L-alaninamide
    • tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate
    • 2-(tert-butoxycarbonylamino)propionamide
    • AmbotzBAA5310
    • BocNH-Ala-NH2
    • N-(tert-butoxycarbonyl)lalanine amide
    • N-(tert-butoxycarbonyl)-S-alaninamide
    • NH2-Ala-NHBoc
    • 1,1-Dimethylethyl N-[(1S)-2-amino-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, (2-amino-1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(1S)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • ((S)-1-Carbamoylethyl)carbamic acid tert-butyl ester
    • Boc-L-alaninamide
    • N-(tert-Butoxycarbonyl)alaninamide
    • tert-Butyl ((1S)-2-amino-1-methyl-2-oxoethyl)carbamate
    • tert-Butyl ((S)-1-amino-1-oxopropan-2-yl)carbamate
    • tert-Butyl N-((1S)-2-amino-1-methyl-2-oxoethyl)carbamate
    • tert-Butyl N-[(1S)-2-amino-1-methyl-2-oxo-ethyl]carbamate
    • 85642-13-3
    • tert-Butyl[(1S)-2-amino-1-methyl-2-oxoethyl]carbamate
    • (S)-tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate
    • SCHEMBL1888284
    • (S)-Boc-alaninamide
    • tert-butyl N-[(1S)-1-carbamoylethyl]carbamate
    • N-(tert-Butoxycarbonyl)alaninamide; tert-Butyl ((S)-1-amino-1-oxopropan-2-yl)carbamate 98%
    • I10616
    • MFCD03701447
    • DS-13418
    • DTXSID40426725
    • tert-butyl(1S)-2-amino-1-methyl-2-oxoethylcarbamate
    • CS-0008349
    • N-t-Butyloxycarbonyl-L-alanine amide
    • GZKKSKKIABUUCX-YFKPBYRVSA-N
    • Carbamic acid, [(1S)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethylester
    • tert-butyl (1S)-2-amino-1-methyl-2-oxoethylcarbamate
    • AKOS016842884
    • (S)-tert-butyl 1-amino-1-oxopropan-2-ylcarbamate
    • EN300-133933
    • tert-Butyl [(1S)-2-amino-1-methyl-2-oxoethyl]carbamate
    • ((S)-1-carbamoyl-ethyl)carbamic acid tert-butyl ester
    • BOC-ALA-NH2
    • MDL: MFCD03701447
    • Inchi: 1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1
    • Chiave InChI: GZKKSKKIABUUCX-YFKPBYRVSA-N
    • Sorrisi: N([C@@H](C)C(=O)N)C(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 188.116092g/mol
  • Carica superficiale: 0
  • XLogP3: -0.1
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 4
  • Massa monoisotopica: 188.116092g/mol
  • Massa monoisotopica: 188.116092g/mol
  • Superficie polare topologica: 81.4Ų
  • Conta atomi pesanti: 13
  • Complessità: 208
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.081
  • Punto di ebollizione: 343.1 °C at 760 mmHg
  • Punto di infiammabilità: 161.3 °C
  • Indice di rifrazione: 1.463
  • Coefficiente di ripartizione dell'acqua: Soluble in water or 1% acetic acid.
  • PSA: 81.42000
  • LogP: 1.47610

BOC-ALA-NH2 Informazioni sulla sicurezza

BOC-ALA-NH2 Dati doganali

  • CODICE SA:2924199090
  • Dati doganali:

    Codice doganale cinese:

    2924199090

    Panoramica:

    2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

BOC-ALA-NH2 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OW636-100g
BOC-ALA-NH2
85642-13-3 95+%
100g
1678.0CNY 2021-07-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1078360-25g
N-(Tert-Butoxycarbonyl)alaninamide
85642-13-3 97%
25g
¥230.00 2024-07-28
Enamine
EN300-133933-5.0g
tert-butyl N-[(1S)-1-carbamoylethyl]carbamate
85642-13-3
5g
$1033.0 2023-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OW636-20g
BOC-ALA-NH2
85642-13-3 95+%
20g
478.0CNY 2021-07-12
TRC
B630138-25g
BOC-ALA-NH2
85642-13-3
25g
$ 250.00 2022-06-07
TRC
B630138-2.5g
BOC-ALA-NH2
85642-13-3
2.5g
$ 50.00 2022-06-07
Enamine
EN300-133933-1.0g
tert-butyl N-[(1S)-1-carbamoylethyl]carbamate
85642-13-3
1g
$355.0 2023-05-24
Enamine
EN300-133933-2.5g
tert-butyl N-[(1S)-1-carbamoylethyl]carbamate
85642-13-3
2.5g
$697.0 2023-05-24
eNovation Chemicals LLC
Y1095598-100g
Boc-L-alanine amide
85642-13-3 95.0%
100g
$200 2024-06-05
Fluorochem
M06164-10g
Boc-Ala-NH2
85642-13-3 95%
10g
£31.00 2022-02-28

BOC-ALA-NH2 Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Ethanol ;  75 min, rt
Riferimento
New photoreactive cleavable reagents with trifluoromethyldiazirine group
McHedlidze, M. T.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2003, 29(2), 177-184

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  16 - 18 h, rt
2.1 Reagents: Ethyl chloroformate Solvents: Dichloromethane ;  -10 °C
2.2 Reagents: Ammonia Solvents: Dichloromethane
Riferimento
Synthesis of O-Me Ulongamide B and O-Me Ulongamide C, natural modified cyclodepsipeptides
Alvarado, Cuauhtemoc; et al, Synthetic Communications, 2013, 43(7), 993-1006

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Riferimento
Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues
Wahyudi, Hendra; et al, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Dicyclohexylcarbodiimide ;  1 h, 0 °C
1.3 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 d, 0 °C
2.1 Solvents: Ethanol ;  75 min, rt
Riferimento
New photoreactive cleavable reagents with trifluoromethyldiazirine group
McHedlidze, M. T.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2003, 29(2), 177-184

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine ,  PyBOP Solvents: Dimethylformamide ;  0 °C; 17 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
2.2 Reagents: Sodium chloride Solvents: Water ;  rt
Riferimento
Solid-phase total synthesis of Yaku'amide B enabled by traceless Staudinger ligation
Itoh, Hiroaki ; et al, Angewandte Chemie, 2020, 59(11), 4564-4571

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sulfur dioxide Solvents: Water ;  1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
2.1 Reagents: 1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt → 0 °C
2.2 Reagents: Dicyclohexylcarbodiimide ;  1 h, 0 °C
2.3 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 d, 0 °C
3.1 Solvents: Ethanol ;  75 min, rt
Riferimento
New photoreactive cleavable reagents with trifluoromethyldiazirine group
McHedlidze, M. T.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2003, 29(2), 177-184

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Ammonia Solvents: Acetonitrile ;  4 - 5 h
Riferimento
A simple synthesis of imide-dipeptides
Ke, Damei; et al, Synlett, 2009, (9), 1506-1510

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Methanol ,  Benzene ;  30 min, rt
2.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Riferimento
Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues
Wahyudi, Hendra; et al, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Total synthesis of the cyclic dodecapeptides Wewakazole and Wewakazole B
Inman, Martyn; et al, Organic Letters, 2017, 19(13), 3454-3457

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  rt; 24 h, rt
2.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  24 h, rt
Riferimento
Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide Library
Xu, Zhigang; et al, Journal of Combinatorial Chemistry, 2010, 12(2), 248-254

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Chloroform ;  2 d, rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 d, rt
3.1 Reagents: 1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt → 0 °C
3.2 Reagents: Dicyclohexylcarbodiimide ;  1 h, 0 °C
3.3 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 d, 0 °C
4.1 Solvents: Ethanol ;  75 min, rt
Riferimento
New photoreactive cleavable reagents with trifluoromethyldiazirine group
McHedlidze, M. T.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2003, 29(2), 177-184

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Pyridine ,  Ammonium carbonate ,  Di-tert-butyl dicarbonate Solvents: 1,4-Dioxane ;  6 h, rt
Riferimento
Synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and its analogues
Li, Duo; et al, Youji Huaxue, 2010, 30(2), 238-243

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Acetonitrile ;  4 - 5 h
Riferimento
A simple synthesis of imide-dipeptides
Ke, Damei; et al, Synlett, 2009, (9), 1506-1510

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Total synthesis of the post-translationally modified polyazole peptide antibiotic Goadsporin
Dexter, Hannah L.; et al, Angewandte Chemie, 2017, 56(11), 3069-3073

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -15 °C; 25 min, -15 °C
1.2 Reagents: Ammonia Solvents: Water ;  3 h, 0 °C
1.3 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3
Riferimento
Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids
Camacho, Cristian M.; et al, RSC Advances, 2021, 11(47), 29741-29751

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Methanol ,  Benzene ;  rt; 1 h, rt
2.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Riferimento
Design, synthesis and anticancer mechanistic studies of linked azoles
Islam, Amirul Md.; et al, MedChemComm, 2015, 6(2), 300-305

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ,  Water ;  2 d, rt
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate ,  Water ;  rt
Riferimento
Solid-phase total synthesis of Yaku'amide B enabled by traceless Staudinger ligation
Itoh, Hiroaki ; et al, Angewandte Chemie, 2020, 59(11), 4564-4571

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Nitric oxide Solvents: Water ;  -10 °C
2.1 Solvents: Chloroform ;  2 d, rt
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 d, rt
4.1 Reagents: 1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt → 0 °C
4.2 Reagents: Dicyclohexylcarbodiimide ;  1 h, 0 °C
4.3 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 d, 0 °C
5.1 Solvents: Ethanol ;  75 min, rt
Riferimento
New photoreactive cleavable reagents with trifluoromethyldiazirine group
McHedlidze, M. T.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2003, 29(2), 177-184

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Riferimento
Design, synthesis and anticancer mechanistic studies of linked azoles
Islam, Amirul Md.; et al, MedChemComm, 2015, 6(2), 300-305

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  20 min, -10 °C
1.2 Reagents: Ammonia Solvents: Water ;  4 h
Riferimento
Synthesis of Boc-amino tetrazoles derived from α-amino acids
Sureshbabu, Vommina V.; et al, Synthetic Communications, 2009, 39(3), 395-406

Metodo di produzione 21

Condizioni di reazione
1.1 Solvents: Methanol ,  Benzene ,  Hexane ;  rt; 30 min, rt
2.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Riferimento
Mechanistic Studies of Sanguinamide B Derivatives: A Unique Inhibitor of Eukaryotic Ribosomes
Tantisantisom, Worawan; et al, Organic Letters, 2013, 15(18), 4638-4641

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide
2.1 Reagents: Nitric oxide Solvents: Water ;  -10 °C
3.1 Solvents: Chloroform ;  2 d, rt
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 d, rt
5.1 Reagents: 1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt → 0 °C
5.2 Reagents: Dicyclohexylcarbodiimide ;  1 h, 0 °C
5.3 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 d, 0 °C
6.1 Solvents: Ethanol ;  75 min, rt
Riferimento
New photoreactive cleavable reagents with trifluoromethyldiazirine group
McHedlidze, M. T.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2003, 29(2), 177-184

Metodo di produzione 23

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Riferimento
Solid-phase total synthesis of Yaku'amide B enabled by traceless Staudinger ligation
Itoh, Hiroaki ; et al, Angewandte Chemie, 2020, 59(11), 4564-4571

BOC-ALA-NH2 Raw materials

BOC-ALA-NH2 Preparation Products

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司